10-(4-(diethylamino)butyl)acridin-9(10H)-one
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Overview
Description
10-(4-(diethylamino)butyl)acridin-9(10H)-one is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(diethylamino)butyl)acridin-9(10H)-one typically involves the reaction of acridone with diethylaminobutyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the diethylamino group is introduced into the acridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(4-(diethylamino)butyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
10-(4-(diethylamino)butyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(4-(diethylamino)butyl)acridin-9(10H)-one involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs, which can lead to the inhibition of enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Known for its antibacterial and antimalarial properties.
9-Methylacridine: Used in the synthesis of various dyes and pigments.
9-Carboxyacridine: Studied for its potential as a corrosion inhibitor.
Uniqueness
10-(4-(diethylamino)butyl)acridin-9(10H)-one is unique due to its specific diethylamino substitution, which enhances its ability to intercalate into DNA and its potential biological activities. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
10-[4-(diethylamino)butyl]acridin-9-one |
InChI |
InChI=1S/C21H26N2O/c1-3-22(4-2)15-9-10-16-23-19-13-7-5-11-17(19)21(24)18-12-6-8-14-20(18)23/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3 |
InChI Key |
QHSXELZOXIQJEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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